molecular formula C14H21N B13617457 3-(2,5-Dimethylbenzyl)piperidine

3-(2,5-Dimethylbenzyl)piperidine

Cat. No.: B13617457
M. Wt: 203.32 g/mol
InChI Key: WGYMXTVADRHIHI-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylbenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a piperidine ring substituted with a 2,5-dimethylbenzyl group. Piperidine derivatives are widely recognized for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylbenzyl)piperidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine nitrogen can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-substituted piperidine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, a six-membered heterocyclic amine.

    2,5-Dimethylpiperidine: A piperidine derivative with methyl groups at positions 2 and 5.

    N-Benzylpiperidine: A piperidine derivative with a benzyl group attached to the nitrogen atom.

Uniqueness

3-(2,5-Dimethylbenzyl)piperidine is unique due to the presence of both the 2,5-dimethylbenzyl group and the piperidine ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in organic synthesis and its therapeutic potential in medicinal chemistry .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

3-[(2,5-dimethylphenyl)methyl]piperidine

InChI

InChI=1S/C14H21N/c1-11-5-6-12(2)14(8-11)9-13-4-3-7-15-10-13/h5-6,8,13,15H,3-4,7,9-10H2,1-2H3

InChI Key

WGYMXTVADRHIHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CC2CCCNC2

Origin of Product

United States

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